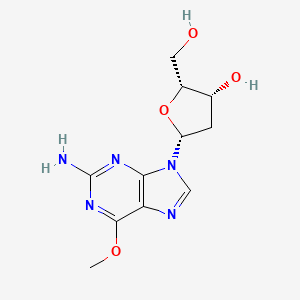

6-O-Methyldeoxyguanosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H15N5O4 |

|---|---|

Molecular Weight |

281.27 g/mol |

IUPAC Name |

(2R,3R,5R)-5-(2-amino-6-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C11H15N5O4/c1-19-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15)/t5-,6-,7-/m1/s1 |

InChI Key |

BCKDNMPYCIOBTA-FSDSQADBSA-N |

Isomeric SMILES |

COC1=NC(=NC2=C1N=CN2[C@H]3C[C@H]([C@H](O3)CO)O)N |

Canonical SMILES |

COC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Role of O6-Methyldeoxyguanosine in Mutagenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O6-methyldeoxyguanosine (O6-MeG) is a highly mutagenic DNA lesion induced by alkylating agents, which are prevalent environmental carcinogens and a class of chemotherapeutic drugs. This technical guide provides an in-depth analysis of the role of O6-MeG in mutagenesis, detailing its formation, mutagenic mechanism, cellular repair pathways, and the signaling cascades it triggers. The content is structured to serve as a comprehensive resource for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of complex biological processes.

Introduction

O6-methyldeoxyguanosine is a DNA adduct formed by the methylation of the O6 position of guanine.[1] This seemingly minor modification has profound biological consequences, primarily due to its propensity to mispair with thymine instead of cytosine during DNA replication.[1] This mispairing leads to G:C to A:T transition mutations, a hallmark of alkylating agent-induced mutagenesis.[2] The cellular response to O6-MeG is a complex interplay of DNA repair mechanisms and damage signaling pathways. The primary defense against O6-MeG is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), a "suicide" enzyme that directly removes the methyl group.[3][4] Inactivation of MGMT, a common event in various cancers, sensitizes cells to the mutagenic and cytotoxic effects of alkylating agents.[5][6] Understanding the intricate role of O6-MeG in mutagenesis is critical for cancer research, toxicology, and the development of more effective chemotherapeutic strategies.

Formation of O6-Methyldeoxyguanosine

O6-MeG adducts are primarily formed through the action of both exogenous and endogenous alkylating agents.

-

Exogenous Sources: N-nitroso compounds (NOCs) are a major class of environmental and dietary carcinogens that lead to the formation of O6-MeG.[1] These compounds are found in tobacco smoke, certain preserved foods, and can be formed endogenously from dietary precursors.[1] Alkylating chemotherapeutic agents, such as temozolomide and dacarbazine, are designed to induce DNA damage, including the formation of O6-MeG, in rapidly dividing cancer cells.[7]

-

Endogenous Sources: S-adenosylmethionine (SAM), the universal methyl donor in numerous biological reactions, can also non-enzymatically methylate guanine to form O6-MeG, albeit at a much lower frequency than exogenous agents.[2]

The formation of O6-MeG is a critical initiating event in the mutagenic process. The efficiency of different alkylating agents in forming O6-MeG varies, which in turn influences their mutagenic potential.

The Mutagenic Mechanism of O6-Methyldeoxyguanosine

The mutagenicity of O6-MeG stems from its altered base-pairing properties. The presence of the methyl group at the O6 position of guanine disrupts the normal Watson-Crick hydrogen bonding with cytosine. Instead, O6-MeG preferentially forms a stable base pair with thymine.[1]

This mispairing event during DNA replication leads to the incorporation of thymine opposite the O6-MeG lesion. In the subsequent round of replication, this incorrectly inserted thymine serves as a template for the incorporation of adenine, resulting in a permanent G:C to A:T transition mutation.[2] The efficiency of this mutagenic process is influenced by the fidelity of the DNA polymerase and the cellular DNA repair capacity.

Cellular Repair of O6-Methyldeoxyguanosine

The primary mechanism for the repair of O6-MeG is through the direct reversal of the damage by O6-methylguanine-DNA methyltransferase (MGMT).

O6-Methylguanine-DNA Methyltransferase (MGMT)

MGMT is a unique "suicide" enzyme that directly transfers the methyl group from the O6 position of guanine to a cysteine residue within its own active site.[3][4] This reaction restores the guanine base in a single step without the need for DNA excision and resynthesis. However, this transfer is stoichiometric and irreversible, meaning that each MGMT molecule can only repair one O6-MeG lesion.[4] Once methylated, the MGMT protein is targeted for ubiquitination and proteasomal degradation.

The expression of the MGMT gene is a critical determinant of cellular resistance to alkylating agents. In many cancers, the MGMT promoter is hypermethylated, leading to epigenetic silencing of the gene and a deficiency in MGMT protein.[5][6] This deficiency renders the tumor cells more susceptible to the cytotoxic effects of alkylating chemotherapies.

Quantitative Data on O6-Methyldeoxyguanosine Mutagenesis

The following tables summarize key quantitative data related to O6-MeG formation, repair, and mutagenicity.

| Parameter | Value | Organism/System | Reference |

| O6-MeG Adduct Levels | |||

| After 50 mg/kg MNU treatment (2h) | 14.8 O6-MeG / 10^5 dG | Rat Liver | [4] |

| In high-risk esophageal tissue | 15 to 160 fmol/mg DNA | Human | [8] |

| In placental DNA | 0.6 to 1.6 µmol O6-MeG / mol dG | Human | [9] |

| In colorectal tumor DNA | 5.1 to 78.2 nmol O6-MeG / mol dG | Human | [10] |

| Occupational nitrosamine exposure | up to 12.7 O6-MeG / 10^7 dG | Human Lymphocytes | [6] |

| MGMT Repair Kinetics | |||

| Second-order rate constant (K-ras codon 12) | 7.4 x 10^6 to 1.4 x 10^7 M^-1 s^-1 | Human recombinant AGT | [7] |

| Mutation Frequencies | |||

| O6-MeG in M13mp8 vector | 0.4% (with MGMT), up to 20% (MGMT depleted) | E. coli | [11] |

| O6-n-propylguanine in pUC9 | 2.6% | E. coli | [7] |

| O6-n-butylguanine in pUC9 | 2.8% | E. coli | [7] |

| O6-n-octylguanine in pUC9 | 4.3% | E. coli | [7] |

Signaling Pathways Activated by O6-Methyldeoxyguanosine

Unrepaired O6-MeG lesions can trigger complex cellular signaling pathways, primarily through their interaction with the Mismatch Repair (MMR) system.

During DNA replication, the misincorporation of thymine opposite O6-MeG creates an O6-MeG:T mismatch. This mismatch is recognized by the MutSα (MSH2-MSH6) complex of the MMR pathway.[12] However, instead of correcting the mismatch, the MMR system can initiate a futile cycle of excision and resynthesis on the newly synthesized strand containing the thymine.[12] This process can lead to the formation of single-strand gaps and double-strand breaks, which in turn activate the DNA damage response (DDR).

The DDR is orchestrated by key sensor kinases, primarily ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[3] The activation of these kinases leads to the phosphorylation of a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor p53.[3] This signaling cascade can result in cell cycle arrest, providing time for DNA repair, or, if the damage is too extensive, trigger apoptosis.[3][13]

Figure 1: Signaling pathway activated by O6-MeG-induced DNA damage.

Experimental Protocols

Detection of O6-Methyldeoxyguanosine in DNA

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and specificity for the quantification of O6-MeG in DNA samples.

Protocol:

-

DNA Isolation: Isolate genomic DNA from cells or tissues using a standard DNA extraction kit.

-

DNA Hydrolysis: Hydrolyze the DNA to individual nucleosides using a cocktail of DNase I, alkaline phosphatase, and phosphodiesterase.

-

Internal Standard: Add a known amount of a stable isotope-labeled internal standard, such as [2H3]O6-MeG, to the hydrolyzed DNA sample for accurate quantification.[4]

-

LC Separation: Separate the nucleosides using a reverse-phase high-performance liquid chromatography (HPLC) column.

-

MS/MS Detection: Detect and quantify O6-MeG and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific parent-to-daughter ion transitions for O6-MeG are monitored for selective detection.[4]

-

Quantification: Calculate the amount of O6-MeG in the original DNA sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Measurement of MGMT Activity

Method: MGMT Activity Assay using a Radiolabeled Substrate

This assay measures the ability of a cell or tissue extract to repair O6-MeG lesions.

Protocol:

-

Cell Lysate Preparation: Prepare a whole-cell extract from the cells or tissue of interest.

-

Substrate Preparation: Use a synthetic DNA oligonucleotide containing a single, radiolabeled O6-MeG residue (e.g., [3H]O6-MeG).

-

Repair Reaction: Incubate the cell lysate with the radiolabeled DNA substrate for a defined period at 37°C.

-

Separation: Separate the MGMT protein from the DNA substrate. This can be achieved by acid precipitation of the DNA, leaving the protein in the supernatant.

-

Quantification: Measure the amount of radioactivity transferred to the protein fraction using liquid scintillation counting.

-

Calculation: Calculate the MGMT activity as the amount of repaired O6-MeG per unit of total protein in the cell lysate.

In Vitro Mutagenesis Assay

Method: Site-Specific Mutagenesis using a Plasmid Vector

This assay allows for the direct assessment of the mutagenic potential of a single O6-MeG lesion at a specific site in a gene.

Protocol:

-

Vector Construction: Construct a plasmid vector containing a reporter gene (e.g., lacZ) with a unique restriction site.

-

Oligonucleotide Synthesis: Synthesize a short DNA oligonucleotide containing a single O6-MeG residue at a defined position.

-

Ligation: Ligate the O6-MeG-containing oligonucleotide into the unique restriction site of the plasmid vector.

-

Transformation: Transform the modified plasmid into E. coli cells with a defined DNA repair background (e.g., MGMT-proficient or -deficient).

-

Selection and Screening: Plate the transformed cells on a medium that allows for the selection or screening of mutants in the reporter gene (e.g., X-gal for lacZ).

-

Mutation Analysis: Isolate plasmid DNA from the mutant colonies and sequence the reporter gene to confirm the presence and type of mutation at the site of the original O6-MeG lesion.

Figure 2: Experimental workflow for in vitro site-specific mutagenesis.

Conclusion

O6-methyldeoxyguanosine is a potent promutagenic DNA lesion that plays a central role in the carcinogenicity of alkylating agents. Its ability to mispair with thymine during DNA replication is the primary driver of G:C to A:T transition mutations. The cellular defense against this lesion is critically dependent on the DNA repair protein MGMT. The inactivation of MGMT in tumors is a key biomarker for predicting the efficacy of alkylating chemotherapies. The complex signaling pathways triggered by unrepaired O6-MeG lesions highlight the intricate cellular response to this form of DNA damage. A thorough understanding of the molecular mechanisms underlying O6-MeG-induced mutagenesis is essential for developing novel strategies for cancer prevention and treatment. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers dedicated to advancing our knowledge in this critical area of study.

References

- 1. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ATR-Chk1 activation mitigates replication stress caused by mismatch repair-dependent processing of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DNA sequence analysis of spontaneous lacI-d mutations in O6-alkylguanine-DNA alkyltransferase-proficient and -deficient Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Site-specific mutagenesis induced by single O6-alkylguanines (O6-n-propyl, O6-n-butyl, O6-n-octyl) in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 7. Site-specific mutagenesis induced by single O6-alkylguanines (O6-n-propyl, O6-n-butyl, O6-n-octyl) in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. blog.crownbio.com [blog.crownbio.com]

- 10. Proteome-Wide Identification of O6-Methyl-2’-deoxyguanosine-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ATR-Chk1 activation mitigates replication stress caused by mismatch repair-dependent processing of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. O6-Methylguanine DNA lesions induce an intra-S-phase arrest from which cells exit into apoptosis governed by early and late multi-pathway signaling network activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of O6-alkylguanine-DNA alkyltransferase on the frequency and spectrum of mutations induced by N-methyl-N'-nitro-N-nitrosoguanidine in the HPRT gene of diploid human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of O6-Methyldeoxyguanosine DNA Adducts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O6-methyldeoxyguanosine (O6-MeG) is a highly mutagenic and carcinogenic DNA lesion induced by exposure to alkylating agents from both endogenous and exogenous sources, including certain chemotherapeutic drugs. This technical guide provides an in-depth overview of the biological significance of O6-MeG DNA adducts, covering their formation, the critical role of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), and the downstream consequences of unrepaired adducts, including the activation of DNA damage response pathways and their implications for cancer therapy. Detailed experimental protocols for the detection and quantification of O6-MeG and the assessment of MGMT status are provided, along with a summary of key quantitative data.

Introduction

The integrity of the genome is under constant assault from a variety of DNA damaging agents. Alkylating agents, a major class of carcinogens and chemotherapeutics, covalently modify DNA bases, forming DNA adducts. Among the various adducts formed, O6-methyldeoxyguanosine (O6-MeG) is of particular biological importance due to its potent miscoding properties. Unlike the more abundant N7-methylguanine adduct, which is relatively benign, the O6-MeG lesion preferentially pairs with thymine instead of cytosine during DNA replication.[1] This mispairing leads to G:C to A:T transition mutations, a hallmark of mutagenesis induced by alkylating agents.[2][3] The cellular defense against this lesion is primarily mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[4] This guide will explore the multifaceted biological significance of O6-MeG DNA adducts, from their chemical formation to their profound impact on carcinogenesis and cancer treatment.

Formation of O6-Methyldeoxyguanosine Adducts

O6-MeG adducts are formed through the covalent attachment of a methyl group to the O6 position of guanine in DNA. The primary sources of the methylating agents responsible for this modification can be categorized as follows:

-

Exogenous Sources:

-

N-Nitroso Compounds (NOCs): These are prevalent in certain foods (e.g., processed meats), tobacco smoke, and can be formed endogenously in the gastrointestinal tract.[5] Occupational exposure to nitrosamines has also been linked to the formation of O6-MeG adducts.[6]

-

Chemotherapeutic Agents: Several alkylating agents used in cancer chemotherapy, such as temozolomide (TMZ), dacarbazine, and procarbazine, exert their cytotoxic effects in part through the formation of O6-MeG.[7][8][9] For instance, TMZ spontaneously decomposes to a reactive methyldiazonium ion which then methylates DNA.[10]

-

-

Endogenous Sources:

-

S-adenosyl methionine (SAM): While primarily a biological methyl donor for various macromolecules, SAM can also non-enzymatically methylate DNA, although at a much lower rate than exogenous alkylating agents.[5]

-

The formation of O6-MeG can be influenced by the local DNA sequence and structure, with some studies suggesting the existence of "hotspots" for adduction.[11]

DNA Repair: The Role of O6-Methylguanine-DNA Methyltransferase (MGMT)

The principal mechanism for the repair of O6-MeG adducts is a direct reversal process mediated by the "suicide" enzyme, O6-methylguanine-DNA methyltransferase (MGMT), also known as O6-alkylguanine-DNA alkyltransferase (AGT).[12][4][13]

Mechanism of Action:

MGMT directly transfers the methyl group from the O6 position of guanine to a cysteine residue within its own active site.[4] This is a stoichiometric, single-use reaction, meaning that one molecule of MGMT is irreversibly inactivated for each adduct it repairs.[14] The cell's capacity to repair O6-MeG is therefore dependent on the rate of de novo synthesis of MGMT.[14]

Regulation of MGMT Expression:

The expression of the MGMT gene, located on chromosome 10q26, is a critical determinant of a cell's ability to withstand the toxic effects of O6-MeG.[12][8] The primary mechanism for silencing MGMT expression in tumors is not genetic mutation but rather epigenetic modification, specifically hypermethylation of the CpG island within the MGMT promoter.[8][14] Methylation of the promoter region prevents transcription of the gene, leading to a deficiency in MGMT protein and a reduced capacity for O6-MeG repair.[14] This epigenetic silencing is a common event in several human cancers, including gliomas, colorectal carcinomas, and non-small cell lung carcinomas.[14]

Biological Consequences of Unrepaired O6-Methyldeoxyguanosine

The persistence of O6-MeG adducts in the genome has profound biological consequences, ranging from mutagenesis and carcinogenesis to the induction of cell death, which is a key mechanism of action for certain chemotherapeutic agents.

Mutagenesis and Carcinogenesis

During DNA replication, the presence of an unrepaired O6-MeG lesion in the template strand frequently leads to the misincorporation of a thymine (T) nucleotide by DNA polymerase, forming an O6-MeG:T mispair.[1][15] In the subsequent round of replication, this T will correctly pair with an adenine (A), resulting in a permanent G:C to A:T transition mutation.[12] This mutagenic potential is a primary driver of the carcinogenicity associated with alkylating agents.[14] The accumulation of such mutations in critical genes, such as oncogenes and tumor suppressor genes, can initiate and promote tumorigenesis.

Cytotoxicity and Chemotherapeutic Efficacy

The cytotoxic effects of O6-MeG are closely linked to the activity of the DNA mismatch repair (MMR) system.[16] When the MMR system recognizes an O6-MeG:T mispair, it attempts to correct the "mismatch".[12] However, because the O6-MeG adduct resides on the template strand, the MMR machinery repeatedly excises the newly synthesized strand containing the thymine and re-inserts another thymine opposite the O6-MeG.[1][17] This futile cycle of repair leads to the formation of single-strand breaks and gaps in the DNA, which can stall replication forks and ultimately generate lethal double-strand breaks.[12][16] This process triggers a DNA damage response (DDR), leading to cell cycle arrest and apoptosis.[16][17]

The status of MGMT expression in tumors is therefore a critical determinant of their response to chemotherapeutic alkylating agents.

-

MGMT-proficient tumors: Express high levels of MGMT, efficiently repair O6-MeG adducts, and are consequently resistant to alkylating agents like temozolomide.[12][9]

-

MGMT-deficient tumors: Lack MGMT expression (often due to promoter hypermethylation), are unable to repair O6-MeG adducts, and are therefore sensitive to the cytotoxic effects of these drugs.[12][8][14]

Signaling Pathways Activated by O6-Methyldeoxyguanosine

The presence of O6-MeG adducts, particularly when processed by the MMR system, triggers a complex network of DNA damage signaling pathways.

Mismatch Repair (MMR) Pathway

The MMR pathway is central to the cytotoxic response to O6-MeG. The process is initiated by the recognition of the O6-MeG:T mispair by the MutSα (MSH2-MSH6) complex.[14][15] This is followed by the recruitment of the MutLα (MLH1-PMS2) complex, which in turn activates downstream effectors leading to the excision of the nascent DNA strand.[14][15]

ATM and ATR Signaling

The DNA strand breaks generated by the futile MMR cycle are potent activators of the master kinases of the DNA damage response, ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[17]

-

ATR: Is recruited to regions of single-stranded DNA that arise from stalled replication forks and MMR-mediated excision.[14][15] ATR then phosphorylates and activates its downstream effector kinase, CHK1.[17]

-

ATM: Is primarily activated by double-strand breaks.[17] ATM phosphorylates a number of substrates, including the histone variant H2AX (leading to γH2AX formation, a marker of DSBs) and the checkpoint kinase CHK2.

Activation of these pathways leads to:

-

Cell Cycle Arrest: Primarily an intra-S phase and a G2/M checkpoint arrest, allowing time for DNA repair.[12][17]

-

Apoptosis: If the damage is too extensive to be repaired, these signaling pathways can trigger programmed cell death.[17]

References

- 1. Mismatch repair-dependent metabolism of O6-methylguanine-containing DNA in Xenopus laevis egg extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polymorphisms in O6-methylguanine DNA methyltransferase and breast cancer risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA mismatch repair - Wikipedia [en.wikipedia.org]

- 4. Quantification of O6-methyl and O6-ethyl deoxyguanosine adducts in C57BL/6N/Tk+/- mice using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A strategy for selective O6-alkylguanine-DNA alkyltransferase depletion under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cda-amc.ca [cda-amc.ca]

- 7. Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MGMT promoter methylation status testing to guide therapy for glioblastoma: refining the approach based on emerging evidence and current challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. Real-time methylation-specific PCR for the evaluation of methylation status of MGMT gene in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tatsuro Takahashi - Replication across O6-methylguanine activates futile cycling of DNA mismatch repair attempts assisted by the chromatin remodeling enzyme Smarcad1. - Papers - researchmap [researchmap.jp]

- 12. researchgate.net [researchgate.net]

- 13. Molecular Dosimetry of Temozolomide: Quantification of Critical Lesions, Correlation to Cell Death Responses, and Threshold Doses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ATR kinase activation mediated by MutSalpha and MutLalpha in response to cytotoxic O6-methylguanine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ATR Kinase Activation Mediated by MutSα and MutLα in Response to Cytotoxic O6-Methylguanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. O6-Methylguanine DNA lesions induce an intra-S-phase arrest from which cells exit into apoptosis governed by early and late multi-pathway signaling network activation - PMC [pmc.ncbi.nlm.nih.gov]

Formation of O⁶-Methyldeoxyguanosine by Alkylating Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of O⁶-methyldeoxyguanosine (O⁶-meG) is a critical DNA lesion induced by a class of chemical compounds known as alkylating agents. This adduct is highly mutagenic and cytotoxic, playing a significant role in carcinogenesis and as a mechanism of action for certain chemotherapeutic drugs. This technical guide provides an in-depth overview of the formation of O⁶-meG, its biological consequences, and the methods for its detection and quantification. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cancer research.

Introduction

Alkylating agents are a diverse group of electrophilic chemicals that can covalently modify nucleophilic sites in biologically important macromolecules, most notably DNA. One of the most critical and well-studied DNA adducts formed by these agents is O⁶-methyldeoxyguanosine (O⁶-meG). This lesion arises from the addition of a methyl group to the oxygen atom at the 6th position of the guanine base in DNA.

The formation of O⁶-meG is a significant event in molecular toxicology and cancer biology for several reasons:

-

Mutagenicity: Unlike guanine, which pairs with cytosine, O⁶-meG has a propensity to mispair with thymine during DNA replication. This leads to G:C to A:T transition mutations if the lesion is not repaired before the next round of DNA synthesis.[1]

-

Cytotoxicity: The presence of O⁶-meG can trigger cell cycle arrest and apoptosis, particularly in cells with a functional mismatch repair (MMR) system.[2] This cytotoxic effect is harnessed in cancer chemotherapy.

-

Carcinogenicity: The mutagenic potential of O⁶-meG is strongly linked to the initiation of cancer. Chronic exposure to alkylating agents that form this adduct is a known risk factor for various malignancies.

This guide will delve into the chemical mechanisms of O⁶-meG formation, provide quantitative data on its induction by various alkylating agents, detail experimental protocols for its analysis, and illustrate the key cellular signaling pathways that respond to this form of DNA damage.

Mechanism of O⁶-Methyldeoxyguanosine Formation

The formation of O⁶-meG is a result of a nucleophilic attack by the O⁶ position of guanine on an electrophilic methyl group donor. The primary sources of such methyl groups are SN1-type alkylating agents, which generate highly reactive carbocations.

A prominent class of compounds that form O⁶-meG are N-nitroso compounds (NOCs). These can be found in some foods, tobacco smoke, and can also be formed endogenously.[1] Many anticancer drugs, such as temozolomide and dacarbazine, are also N-nitroso compounds or their precursors.

The general mechanism can be summarized as follows:

-

Activation of the Alkylating Agent: Many alkylating agents require metabolic or chemical activation to become potent electrophiles. For example, the anticancer drug temozolomide spontaneously decomposes at physiological pH to the reactive methyldiazonium ion.

-

Nucleophilic Attack: The O⁶ position of guanine in the DNA double helix acts as a nucleophile and attacks the electrophilic methyl group of the activated alkylating agent.

-

Formation of the Adduct: This reaction results in the formation of a covalent bond between the methyl group and the oxygen atom of guanine, yielding O⁶-methyldeoxyguanosine.

dot

References

- 1. Relationships between the formation of O6-methyldeoxyguanosine by 1-p-carboxyl-3,3-dimethylphenyltriazene in DNA and O6-alkylguanine-DNA alkyltransferase in human peripheral leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PARP1-MGMT complex underpins pathway crosstalk in O6-methylguanine repair - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of 6-O-Methyldeoxyguanosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-Methyldeoxyguanosine (O6-MeG) is a highly mutagenic and carcinogenic DNA adduct formed by the alkylation of the O6 position of guanine. This lesion arises from exposure to various endogenous and exogenous alkylating agents, including N-nitroso compounds found in the diet and tobacco smoke.[1] The formation of O6-MeG in DNA is a critical event in chemical carcinogenesis due to its propensity to mispair with thymine instead of cytosine during DNA replication. This mispairing leads to G:C to A:T transition mutations if the lesion is not repaired before the next round of DNA synthesis.[1][2] The cellular defense against the detrimental effects of O6-MeG is primarily mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which directly reverses the damage in a stoichiometric, "suicide" reaction.[3][4] The interplay between the formation of O6-MeG, its repair by MGMT, and its mutagenic consequences is a pivotal area of research in cancer biology, toxicology, and the development of chemotherapeutic strategies. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to this compound.

Discovery and History

The recognition of O6-methylguanine as a key pro-mutagenic DNA lesion evolved over several decades of research into the mechanisms of chemical carcinogenesis.

Early Milestones in O6-Methylguanine Research:

| Year | Milestone | Key Researchers/Findings |

| 1969 | Identification of O6-methylguanine as a product of the reaction of the carcinogen N-methyl-N-nitrosourea (MNU) with salmon sperm DNA. This was a crucial first step in recognizing this specific DNA adduct. | Loveless, A. |

| 1970s | Demonstration that O6-methylation of guanine was a persistent lesion in the DNA of rat brains after administration of N-methyl-N-nitrosourea, a tissue that is susceptible to tumor induction by this carcinogen. This suggested a link between the persistence of the lesion and carcinogenesis. | Goth, R. and Rajewsky, M.F. |

| 1978 | Discovery of a DNA repair activity in E. coli that specifically removes the methyl group from O6-methylguanine. This enzyme was later identified as O6-methylguanine-DNA methyltransferase (MGMT). | Samson, L. and Cairns, J. |

| 1980s | Elucidation of the "suicide" mechanism of MGMT, where the methyl group is transferred to a cysteine residue on the protein, irreversibly inactivating the enzyme. | Demple, B., Sedgwick, B., Robins, P., Totty, N., Waterfield, M.D., and Lindahl, T. |

| 1985 | Yarosh and colleagues summarized the early work establishing 6-O-methylguanine as the most mutagenic and carcinogenic alkylated base in DNA.[1] | Yarosh, D.B. |

| 1990s | The human MGMT gene was cloned and characterized. Studies in knockout mice demonstrated that the absence of MGMT increased susceptibility to alkylating agent-induced tumorigenesis.[2] | |

| 2000s | The discovery that epigenetic silencing of the MGMT gene by promoter hypermethylation is a common event in various human cancers, leading to a deficiency in DNA repair and increased sensitivity to alkylating chemotherapeutic agents. This finding has had significant clinical implications for predicting tumor response to therapy. | Esteller, M., Herman, J.G., and Baylin, S.B. |

Formation of this compound

O6-Methyldeoxyguanosine is formed when the oxygen atom at the 6th position of the guanine base in DNA is methylated. The primary sources of methylation are N-nitroso compounds (NOCs).[1] These can be encountered in the environment, in certain foods (e.g., cured meats), and in tobacco smoke, or they can be formed endogenously from dietary precursors.[1]

The formation of O6-MeG from a generic N-nitrosamine is depicted in the following workflow:

Caption: Formation of this compound from N-Nitrosamines.

Biological Consequences of this compound

The presence of O6-MeG in the DNA template during replication can lead to significant biological consequences, primarily due to its altered base-pairing properties.

Mutagenesis

O6-MeG preferentially pairs with thymine (T) instead of cytosine (C). This mispairing, if not corrected, results in a G:C to A:T transition mutation in the subsequent round of DNA replication.[1] It has been estimated that approximately one mutation is induced for every eight unrepaired O6-MeG lesions in DNA.[1]

The mutagenic pathway of O6-MeG is illustrated below:

Caption: Mutagenesis induced by this compound.

Cytotoxicity and Apoptosis

In addition to its mutagenic potential, unrepaired O6-MeG can also lead to cytotoxicity and apoptosis. This is often mediated by the DNA mismatch repair (MMR) system, which recognizes the O6-MeG:T mispair. The futile attempts of the MMR system to repair the lesion can lead to the formation of DNA strand breaks, which can trigger cell cycle arrest and apoptosis.[1][5]

Repair of this compound

The primary mechanism for the repair of O6-MeG in mammalian cells is through the direct reversal of the damage by O6-methylguanine-DNA methyltransferase (MGMT).

The MGMT Suicide Enzyme

MGMT acts by transferring the methyl group from the O6 position of guanine to a cysteine residue within its own active site.[3] This reaction restores the guanine base but results in the irreversible inactivation of the MGMT protein, which is then targeted for degradation.[3] Because of this stoichiometric, one-time use, MGMT is referred to as a "suicide enzyme." The cell's capacity to repair O6-MeG is therefore dependent on the number of available MGMT molecules.

The repair pathway mediated by MGMT is shown below:

Caption: The MGMT "suicide" repair mechanism for this compound.

Quantitative Data

The following tables summarize key quantitative data related to the formation, repair, and biological effects of this compound.

Table 1: Formation of O6-Methylguanine in Human Leukocytes after Dacarbazine Treatment

| Patient Group | Dacarbazine Dose (mg/m²) | O6-MeG Levels (fmol/µg DNA) 2h post-treatment (mean ± SD) |

| Hodgkin's Lymphoma Patients (n=20) | 180 ± 13 | Variable, up to ~0.4, with ~7.5-fold inter-individual variation |

Data from a study on Hodgkin's lymphoma patients treated with dacarbazine. The study noted significant inter-individual variation.[6]

Table 2: MGMT Activity in Human Tissues

| Tissue | MGMT Activity (fmol/mg protein) |

| Liver | High |

| Lung | Moderate |

| Colon | Moderate |

| Brain | Low |

Note: MGMT activity can vary significantly between individuals and is often altered in tumor tissues.

Table 3: MGMT Promoter Methylation and Expression in Glioblastoma (GBM)

| MGMT Promoter Status | Frequency in GBM | Correlation with MGMT Protein Expression |

| Methylated | ~40-50% | Generally associated with low or absent expression |

| Unmethylated | ~50-60% | Generally associated with present expression |

The methylation status of the MGMT promoter is a key predictive biomarker for the response of glioblastomas to alkylating agents like temozolomide.[7]

Experimental Protocols

Detailed methodologies for key experiments in O6-MeG research are provided below.

Protocol 1: Synthesis of 8-[¹⁴C]-O6-Methyldeoxyguanosine Triphosphate

This protocol is based on the method described by Mehta & Ludlum (1978) for the synthesis of radiolabeled O6-methyldeoxyguanosine triphosphate, which is essential for studying its incorporation into DNA and for assaying repair activities.[8]

Materials:

-

Deoxy[8-¹⁴C]guanosine

-

Ethereal diazomethane

-

Carrot phosphotransferase

-

N,N'-carbonyldiimidazole

-

High-pressure liquid chromatography (HPLC) system

-

Terminal deoxynucleotidyl transferase

-

dCTP and dTTP

Procedure:

-

Methylation of Deoxy[8-¹⁴C]guanosine:

-

React Deoxy[8-¹⁴C]guanosine with ethereal diazomethane.

-

Separate the products by HPLC to isolate O6-Methyldeoxy[¹⁴C]guanosine.

-

-

Phosphorylation to the 5'-Monophosphate:

-

Convert the O6-Methyldeoxy[¹⁴C]guanosine to its 5'-monophosphate using carrot phosphotransferase.

-

-

Conversion to the 5'-Triphosphate:

-

Activate the 5'-monophosphate with N,N'-carbonyldiimidazole to form the phosphorimidazolidate.

-

React the phosphorimidazolidate with pyrophosphate to yield O6-methyldeoxy[¹⁴C]guanosine triphosphate (m6dGTP).

-

-

Purification:

-

Purify the final product using HPLC.

-

-

Incorporation into Polymers (for experimental use):

-

Use terminal deoxynucleotidyl transferase to incorporate the [¹⁴C]m6dGTP into synthetic copolymers with dCTP or dTTP.

-

Protocol 2: Quantification of O6-Methylguanine in DNA by LC-MS/MS

This protocol provides a general framework for the highly sensitive and specific quantification of O6-MeG DNA adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11]

Materials:

-

DNA sample

-

Internal standard (e.g., [¹⁵N₅]-O6-methyldeoxyguanosine)

-

Formic acid

-

Acetonitrile

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

DNA Hydrolysis:

-

Add the internal standard to the DNA sample.

-

Hydrolyze the DNA to release the nucleobases, typically using mild acid hydrolysis (e.g., 0.1 M HCl at 70°C for 30 minutes).

-

-

Sample Cleanup:

-

Purify the hydrolysate using SPE to remove interfering substances.

-

-

LC-MS/MS Analysis:

-

Inject the purified sample into the LC-MS/MS system.

-

Separate the analytes using a suitable HPLC column and gradient elution with a mobile phase of formic acid in water and acetonitrile.

-

Detect and quantify O6-methylguanine and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Calculate the concentration of O6-methylguanine in the original DNA sample based on the ratio of the peak area of the analyte to that of the internal standard.

-

Protocol 3: MGMT Activity Assay using O6-Benzylguanine

This assay measures the functional activity of MGMT in cell or tissue extracts based on the transfer of a radiolabeled benzyl group from O6-benzylguanine to the MGMT protein.[12][13][14]

Materials:

-

Cell or tissue lysate

-

[³H]-O6-benzylguanine

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Incubation:

-

Incubate the cell or tissue lysate with a known amount of [³H]-O6-benzylguanine.

-

-

Precipitation:

-

Precipitate the proteins, including the now radiolabeled MGMT, using cold TCA.

-

-

Washing:

-

Wash the protein pellet to remove any unincorporated [³H]-O6-benzylguanine.

-

-

Quantification:

-

Resuspend the protein pellet and measure the radioactivity using a scintillation counter.

-

-

Calculation:

-

Calculate the MGMT activity based on the amount of radioactivity incorporated into the protein, typically expressed as fmol of benzyl groups transferred per mg of protein.

-

Protocol 4: Analysis of MGMT Promoter Methylation by Methylation-Specific PCR (MSP)

MSP is a common method to assess the methylation status of the MGMT promoter, which correlates with gene silencing.[7][15][16][17][18]

Materials:

-

Genomic DNA

-

Sodium bisulfite conversion kit

-

PCR primers specific for methylated and unmethylated MGMT promoter sequences

-

Taq polymerase and PCR reagents

-

Agarose gel electrophoresis system

Primer Sequences:

-

Unmethylated Forward: 5'-TTTGTGTTTTGATGTTTGTAGGTTTTTGT-3'[7]

-

Unmethylated Reverse: 5'-AACTCCACACTCTTCCAAAAACAAAACA-3'[7]

-

Methylated Forward: 5'-TTTCGACGTTCGTAGGTTTTCGC-3'

-

Methylated Reverse: 5'-GCACTCTTCCGAAAACGAAACG-3'

Procedure:

-

Bisulfite Conversion:

-

Treat the genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

-

PCR Amplification:

-

Perform two separate PCR reactions on the bisulfite-converted DNA: one with primers specific for the methylated sequence and one with primers for the unmethylated sequence.

-

-

Gel Electrophoresis:

-

Run the PCR products on an agarose gel.

-

-

Interpretation:

-

The presence of a PCR product in the reaction with methylated-specific primers indicates methylation of the MGMT promoter. The presence of a product in the reaction with unmethylated-specific primers indicates an unmethylated promoter. The presence of products in both reactions suggests methylation of one allele.

-

Conclusion

The discovery of this compound and the elucidation of its roles in mutagenesis and carcinogenesis have been pivotal in our understanding of the molecular basis of cancer. The subsequent identification and characterization of the MGMT repair protein have not only provided insights into cellular defense mechanisms but have also opened new avenues for cancer therapy. The experimental protocols detailed in this guide represent some of the foundational techniques that have enabled these discoveries and continue to be essential tools for researchers in this field. As our knowledge of the intricate pathways involving O6-MeG and MGMT continues to expand, so too will our ability to develop more effective strategies for cancer prevention and treatment.

References

- 1. 6-O-Methylguanine - Wikipedia [en.wikipedia.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. O6-alkylguanine-DNA alkyltransferase: role in carcinogenesis and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparative study of the formation and repair of O6-methylguanine in humans and rodents treated with dacarbazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Correlation of MGMT promoter methylation status with gene and protein expression levels in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 8-14C-labeled O6-methyldeoxyguanosine and its deoxynucleotide copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bohrium.com [bohrium.com]

- 11. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. Expression of O6-Methylguanine-DNA Methyltransferase Examined by Alkyl-Transfer Assays, Methylation-Specific PCR and Western Blots in Tumors and Matched Normal Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of an O(6)-alkylguanine-DNA alkyltransferase assay based on covalent transfer of the benzyl moiety from [benzene-3H]O(6)-benzylguanine to the protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 6-O-Methyldeoxyguanosine: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-Methyldeoxyguanosine (6-O-Me-dG) is a significant DNA adduct resulting from the methylation of the O6 position of deoxyguanosine. This modification is induced by certain endogenous and exogenous alkylating agents and is a critical lesion in mutagenesis and carcinogenesis. Its miscoding potential during DNA replication, primarily leading to G:C to A:T transition mutations, underscores its importance in cancer research and drug development. This guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the analytical methodologies for the detection and quantification of 6-O-Me-dG. Furthermore, it details the cellular repair mechanisms that counteract its genotoxic effects and outlines experimental protocols for its study.

Chemical Structure and Identification

This compound is a purine 2'-deoxyribonucleoside where a methyl group is attached to the oxygen atom at the 6th position of the guanine base.[1][2] This seemingly minor modification has profound implications for its base-pairing properties.

| Identifier | Value |

| IUPAC Name | 9-(2-deoxy-beta-D-erythro-pentofuranosyl)-6-methoxy-9H-purin-2-amine[1] |

| Chemical Formula | C11H15N5O4[1] |

| Molecular Weight | 281.27 g/mol [3] |

| CAS Number | 964-21-6[2] |

| SMILES String | COc1nc(N)nc2n(cnc12)[C@H]1C--INVALID-LINK----INVALID-LINK--O1[1] |

| InChI Key | BCKDNMPYCIOBTA-RRKCRQDMSA-N[1] |

Physicochemical Properties

The physicochemical properties of 6-O-Me-dG are crucial for its analysis and understanding its behavior in biological systems.

| Property | Value |

| Melting Point | 109 - 115 °C[4] |

| Solubility | Slightly soluble in DMSO and Methanol. Slightly soluble in aqueous base with sonication.[4] |

| Stability | Stable at -20°C. At room temperature, it is stable for at least 11 days.[5] |

| UV Absorption | UV absorbance detection is typically performed at 260 nm.[1] |

| NMR Spectra | Proton and phosphorus NMR studies have been conducted to investigate the conformation of 6-O-Me-dG within DNA duplexes. These studies show that the conformation can be influenced by the opposing base.[6] |

Biological Properties and Significance

This compound is a potent premutagenic lesion. Its formation in DNA is a critical event in the initiation of cancer by methylating agents.

Mutagenicity and Carcinogenicity

The presence of the methyl group at the O6 position of guanine disrupts the normal Watson-Crick base pairing with cytosine. Instead, 6-O-Me-dG preferentially pairs with thymine during DNA replication. This mispairing leads to G:C to A:T transition mutations if the lesion is not repaired before the next round of replication.[7] This type of mutation is frequently observed in tumors induced by alkylating agents.

Formation of this compound

6-O-Me-dG is formed in DNA through the action of both endogenous and exogenous alkylating agents. N-nitroso compounds, found in some foods and tobacco smoke, are significant sources of exogenous agents.[7] Endogenously, S-adenosylmethionine can also act as a methyl donor. The formation of 6-O-Me-dG can be sequence-dependent, with certain DNA sequences being more susceptible to methylation.[8]

DNA Repair Pathways

Cells have evolved specific mechanisms to repair 6-O-Me-dG and mitigate its mutagenic potential. The primary defense is the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT).[9] AGT directly transfers the methyl group from the guanine to a cysteine residue within its own active site in a stoichiometric reaction. The mismatch repair (MMR) system can also recognize and process the 6-O-Me-dG:T mispair, leading to excision of the newly synthesized strand containing the incorrect base.[7]

Experimental Protocols

Synthesis of Radiolabeled this compound

A common method for synthesizing radiolabeled 6-O-Me-dG involves the methylation of deoxyguanosine using a radiolabeled methylating agent.

Protocol for Synthesis of [8-14C]-labeled O6-methyldeoxyguanosine:

-

Methylation: Deoxy[8-14C]guanosine is methylated using ethereal diazomethane.

-

Purification: The products are separated by high-pressure liquid chromatography (HPLC) to isolate O6-Methyldeoxy[14C]guanosine.

-

Phosphorylation to Monophosphate: The purified product is converted to the 5'-monophosphate using carrot phosphotransferase.

-

Phosphorylation to Triphosphate: The 5'-monophosphate is then converted to the 5'-triphosphate via the phosphorimidazolidate formed by the action of N,N'-carbonyldiimidazole.[10]

Detection and Quantification of this compound

Sensitive and specific methods are required for the detection and quantification of 6-O-Me-dG in biological samples.

4.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and specific method for quantifying 6-O-Me-dG.[1][5]

Experimental Workflow:

-

DNA Isolation and Hydrolysis: DNA is extracted from the sample and enzymatically or chemically hydrolyzed to its constituent deoxyribonucleosides.

-

Internal Standard: A known amount of an isotopically labeled internal standard, such as [2H3]O6-MedG, is added to the sample for accurate quantification.[1][5]

-

Chromatographic Separation: The hydrolysate is injected into an HPLC system, typically with a C18 column, to separate 6-O-Me-dG from other nucleosides.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. 6-O-Me-dG is detected and quantified by selected reaction monitoring (SRM).

4.2.2. Immuno-Slot-Blot Assay

This method utilizes a specific monoclonal antibody against 6-O-Me-dG for its detection and quantification.[2][3]

Experimental Protocol:

-

DNA Isolation and Denaturation: DNA is isolated and denatured to single strands.

-

Immobilization: The denatured DNA is immobilized onto a nitrocellulose membrane using a slot-blot apparatus.

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a monoclonal antibody specific for 6-O-Me-dG.

-

Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

Detection: A chemiluminescent substrate is added, and the signal is detected and quantified.

Conclusion

This compound is a well-characterized and highly significant DNA lesion with profound implications for genetic stability and carcinogenesis. Understanding its chemical properties, biological effects, and the mechanisms of its repair is crucial for researchers in molecular biology, toxicology, and oncology. The development of sensitive analytical techniques has enabled the precise quantification of this adduct in various biological samples, providing valuable insights into the mechanisms of action of alkylating agents and aiding in the development of novel therapeutic strategies. This guide provides a foundational resource for professionals engaged in the study of DNA damage and repair, and in the development of drugs targeting these pathways.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Inhibition of repair of O6-methyldeoxyguanosine and enhanced mutagenesis in rat-liver epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An immuno-slot-blot assay for detection and quantitation of alkyldeoxyguanosines in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. O6-METHYL-2'-DEOXYGUANOSINE | 964-21-6 [chemicalbook.com]

- 5. Quantitative determination of N7-methyldeoxyguanosine and O6-methyldeoxyguanosine in DNA by LC-UV-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Covalent carcinogenic lesions in DNA: NMR studies of O6-methylguanosine containing oligonucleotide duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Formation of O6-methyldeoxyguanosine at specific sites in a synthetic oligonucleotide designed to resemble a known mutagenic hotspot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics of O(6)-methyl-2'-deoxyguanosine repair by O(6)-alkylguanine DNA alkyltransferase within K-ras gene-derived DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 8-14C-labeled O6-methyldeoxyguanosine and its deoxynucleotide copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of Cancer: A Technical Guide to O6-Methyldeoxyguanosine-Induced Carcinogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

O6-methyldeoxyguanosine (O6-MeG) is a highly mutagenic DNA lesion induced by alkylating agents, which are ubiquitous environmental carcinogens and also a class of chemotherapeutic drugs. This technical guide provides an in-depth exploration of the molecular mechanisms by which O6-MeG drives carcinogenesis. We will delve into the formation of this DNA adduct, its miscoding properties leading to signature mutations in critical cancer genes, the cellular defense mechanisms, and the signaling pathways that are aberrantly activated or inactivated. This guide offers a comprehensive resource for understanding the etiology of alkylating agent-induced cancers and for the development of novel therapeutic strategies.

Introduction

Alkylating agents pose a significant threat to genomic integrity by covalently modifying DNA bases. Among the various DNA adducts formed, O6-methyldeoxyguanosine (O6-MeG) is one of the most critical lesions due to its potent mutagenic and carcinogenic properties.[1][2] The formation of O6-MeG can result from exposure to environmental carcinogens such as N-nitroso compounds found in tobacco smoke and certain foods, as well as from treatment with alkylating chemotherapeutic agents like temozolomide.[3]

The carcinogenic potential of O6-MeG stems from its ability to mispair with thymine during DNA replication, leading to G:C to A:T transition mutations.[4] If these mutations occur in key regulatory genes, such as oncogenes and tumor suppressor genes, they can initiate the cascade of events leading to neoplastic transformation.[5] This guide will provide a detailed examination of the molecular mechanisms underlying O6-MeG-induced carcinogenesis, from the initial DNA damage to the subsequent cellular responses and their ultimate failure in preventing cancer development.

Formation and Mutagenic Properties of O6-Methyldeoxyguanosine

O6-MeG is formed by the covalent attachment of a methyl group to the O6 position of guanine in DNA. This seemingly minor modification has profound implications for the fidelity of DNA replication. The presence of the methyl group on the O6 position disrupts the normal Watson-Crick base pairing with cytosine. Instead, the O6-MeG preferentially pairs with thymine during DNA synthesis.[6][7] This mispairing event, if not repaired prior to the next round of DNA replication, results in a permanent G:C to A:T transition mutation.[4]

The frequency of these mutations is not uniform across the genome. The formation of O6-MeG can be influenced by the local DNA sequence and secondary structure, with certain "hotspots" exhibiting a higher propensity for adduction.[8] Studies have shown a direct correlation between the levels of O6-MeG adducts in DNA and the frequency of G:C to A:T mutations in key cancer-related genes, such as the K-ras oncogene and the p53 tumor suppressor gene.[5][9]

Quantitative Data on O6-MeG Mutagenesis

The mutagenic potential of O6-MeG has been quantified in various experimental systems. The following table summarizes key data on the frequency of O6-MeG-induced mutations and the levels of this adduct in different contexts.

| Parameter | Value | Experimental System | Reference |

| Mutation Frequency of a single O6-MeG residue | 0.4% (in repair-proficient E. coli) | M13mp8 viral genome in E. coli | [10] |

| Mutation Frequency of a single O6-MeG residue | Up to 20% (in repair-deficient E. coli) | M13mp8 viral genome in E. coli | [10] |

| G to A transitions induced by O6-MeG | Exclusive mutation type observed | DNA sequence analysis of mutant genomes | [10] |

| O6-MeG levels in MNU-treated rat liver | 14.8 O6-MedG/10^5 dG (2 hours post-treatment) | Sprague-Dawley rats | [11] |

| Transformation frequency vs. O6-MeG induction | 40- to 750-fold higher than mutation frequency | Syrian hamster embryo cells | [6] |

DNA Repair: The MGMT Defense Mechanism

To counteract the deleterious effects of O6-MeG, cells have evolved a primary defense mechanism centered on the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[4][5] MGMT is a "suicide" enzyme that directly reverses the damage by transferring the methyl group from the O6 position of guanine to one of its own cysteine residues.[9] This action restores the guanine base to its original state but at the cost of irreversibly inactivating the MGMT protein, which is then targeted for degradation.[12]

The cellular capacity to repair O6-MeG is therefore directly proportional to the number of available MGMT molecules.[13] In many cancers, the MGMT gene is silenced through epigenetic mechanisms, most commonly by hypermethylation of its promoter region.[10][14] This silencing leads to a deficiency in MGMT protein, rendering the cells unable to repair O6-MeG adducts efficiently. Consequently, these cells are more susceptible to the mutagenic effects of alkylating agents and, paradoxically, more sensitive to the cytotoxic effects of alkylating chemotherapies.[5][15]

Quantitative Data on MGMT Activity

The activity of MGMT varies significantly across different cell types and is a critical determinant of susceptibility to alkylating agents. The following table presents a summary of MGMT activity levels in various cancer cell lines.

| Cell Line | Cancer Type | MGMT Promoter Methylation | MGMT Activity (fmol/mg protein) | Reference |

| U251 WT | Glioblastoma | Methylated (59% by MSP) | Low/Undetectable | [16] |

| U373 WT | Glioblastoma | Methylated (53% by MSP) | Low/Undetectable | [16] |

| HeLa | Cervical Cancer | Unmethylated (0.2% by MSP) | High | [16] |

| TK6 | Lymphoblastoid | Unmethylated | High | [17] |

| TK6/MGMT- | Lymphoblastoid | N/A (knockout) | Undetectable | [18] |

Signaling Pathways in O6-MeG-Induced Carcinogenesis

The presence of unrepaired O6-MeG adducts triggers a cascade of cellular signaling events that can ultimately determine the fate of the cell: survival with mutations, cell cycle arrest, or apoptosis.

Mismatch Repair (MMR) Pathway and Apoptosis

During DNA replication, the O6-MeG:T mispair is recognized by the mismatch repair (MMR) system.[18][19] The MMR machinery, including proteins like MutS and MutL homologs, attempts to correct this mismatch. However, the MMR system is designed to remove the incorrect base from the newly synthesized strand. In the case of an O6-MeG:T mispair, the MMR system may recognize thymine as the incorrect base, but the O6-MeG remains on the template strand. This can lead to a futile cycle of thymine removal and re-insertion, ultimately resulting in the formation of DNA double-strand breaks (DSBs) during subsequent replication.[9]

These DSBs are potent activators of the DNA damage response (DDR) pathway, leading to the activation of kinases such as ATM and ATR.[18][20][21] Activated ATM and ATR phosphorylate a plethora of downstream targets, including the tumor suppressor p53 and the checkpoint kinase Chk1.[18] This signaling cascade can induce cell cycle arrest to allow time for repair, or if the damage is too extensive, trigger apoptosis.[9][18] The apoptotic response to O6-MeG is often dependent on p53 and can involve the upregulation of pro-apoptotic proteins like those of the Fas/CD95/Apo-1 pathway.[9]

Caption: O6-MeG induced MMR-mediated apoptosis signaling pathway.

Impact on Oncogenes and Tumor Suppressor Genes

The ultimate consequence of unrepaired O6-MeG is the induction of mutations. When these mutations occur in critical growth-regulatory genes, they can provide a selective advantage to the cell, driving it towards a cancerous phenotype.

-

Activation of Oncogenes: A classic example is the activation of the K-ras oncogene. G:C to A:T transitions in codon 12 of the K-ras gene are frequently observed in cancers induced by alkylating agents. This specific mutation leads to a constitutively active K-ras protein that promotes uncontrolled cell proliferation.

-

Inactivation of Tumor Suppressor Genes: The p53 tumor suppressor gene is a frequent target of O6-MeG-induced mutations. Mutations in p53 can abrogate its function as a "guardian of the genome," leading to a failure to induce cell cycle arrest or apoptosis in response to DNA damage. This allows cells with genomic instability to continue to proliferate, accumulating further mutations and progressing towards malignancy.[11][22]

Caption: Logical flow of O6-MeG induced carcinogenesis via gene mutation.

Experimental Protocols

A variety of experimental techniques are employed to study the mechanisms of O6-MeG-induced carcinogenesis. Below are detailed methodologies for key experiments.

Detection of O6-Methyldeoxyguanosine in DNA by HPLC-ESI-MS/MS

This method allows for the highly sensitive and specific quantification of O6-MeG adducts in DNA samples.

Protocol:

-

DNA Isolation: Isolate genomic DNA from cells or tissues using a standard DNA extraction kit (e.g., QIAamp DNA Mini Kit).

-

DNA Hydrolysis: Enzymatically hydrolyze the DNA to individual deoxyribonucleosides.

-

Isotope-Labeled Internal Standard: Add a known amount of an isotope-labeled internal standard, such as [2H3]O6-MedG, to the hydrolyzed DNA sample.

-

HPLC Separation: Separate the deoxyribonucleosides using reverse-phase high-performance liquid chromatography (HPLC).

-

ESI-MS/MS Detection: Introduce the separated nucleosides into a tandem mass spectrometer (MS/MS) via electrospray ionization (ESI).

-

Quantification: Monitor the specific precursor-to-product ion transitions for both the native O6-MeG and the isotope-labeled internal standard using multiple reaction monitoring (MRM). The ratio of the peak areas allows for accurate quantification of O6-MeG in the original DNA sample.[11][23]

Caption: Experimental workflow for O6-MeG detection by HPLC-ESI-MS/MS.

Measurement of MGMT Activity using a Fluorescent Reporter Assay

This assay provides a direct and quantitative measurement of MGMT repair activity in cell extracts.

Protocol:

-

Cell Lysate Preparation: Prepare cell lysates from the cell lines of interest.

-

Protein Quantification: Determine the total protein concentration of each cell lysate.

-

Fluorescent Probe: Utilize a fluorescent probe that is a substrate for MGMT. The probe's fluorescence properties change upon repair by MGMT.

-

Assay Reaction: Incubate a known amount of cell lysate with the fluorescent probe.

-

Fluorescence Measurement: Measure the change in fluorescence using a fluorometer.

-

Standard Curve: Generate a standard curve using a known amount of purified recombinant MGMT protein.

-

Calculation of Activity: Calculate the MGMT activity in the cell lysates by comparing their fluorescence change to the standard curve, typically expressed as fmol of repaired substrate per mg of total protein.[17]

Analysis of MGMT Promoter Methylation by Methylation-Specific PCR (MSP)

MSP is a widely used technique to determine the methylation status of the MGMT promoter.

Protocol:

-

DNA Extraction: Isolate genomic DNA from tumor samples or cell lines.

-

Bisulfite Conversion: Treat the DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

PCR Amplification: Perform two separate PCR reactions for each sample using two sets of primers: one set specific for the methylated sequence and another set for the unmethylated sequence of the MGMT promoter.

-

Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis. The presence of a PCR product in the reaction with methylated-specific primers indicates methylation, while a product in the reaction with unmethylated-specific primers indicates an unmethylated promoter.[8][15][24]

Conclusion

O6-methyldeoxyguanosine is a potent mutagenic DNA lesion that plays a central role in the initiation and progression of cancers induced by alkylating agents. Its ability to cause characteristic G:C to A:T transition mutations can lead to the activation of oncogenes and the inactivation of tumor suppressor genes, thereby disrupting normal cellular growth control. The cellular defense against O6-MeG, primarily mediated by the DNA repair protein MGMT, is often compromised in tumors through epigenetic silencing of the MGMT gene. The interplay between O6-MeG adducts, the MMR system, and the DNA damage response pathways ultimately determines the fate of the cell. A thorough understanding of these molecular mechanisms is crucial for the development of effective strategies for the prevention, diagnosis, and treatment of alkylating agent-related cancers. This technical guide provides a foundational resource for researchers and clinicians working to unravel the complexities of O6-MeG-induced carcinogenesis and to translate this knowledge into improved patient outcomes.

References

- 1. Kinetic analysis of steps in the repair of damaged DNA by human O6-alkylguanine-DNA alkyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA mismatch repair - Wikipedia [en.wikipedia.org]

- 3. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 4. KINETICS OF O6-Me-dG REPAIR BY O6-ALKYLGUANINE DNA ALKYLTRANSFERASE WITHIN K-RAS GENE DERIVED DNA SEQUENCES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative assessment of the role of O6-methylguanine in the initiation of carcinogenesis by methylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 8. Real-time methylation-specific PCR for the evaluation of methylation status of MGMT gene in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apoptosis triggered by DNA damage O6-methylguanine in human lymphocytes requires DNA replication and is mediated by p53 and Fas/CD95/Apo-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Quantitative determination of N7-methyldeoxyguanosine and O6-methyldeoxyguanosine in DNA by LC-UV-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DOT Language | Graphviz [graphviz.org]

- 13. MGMT Gene Promoter Methylation Status – Assessment of Two Pyrosequencing Kits and Three Methylation-specific PCR Methods for their Predictive Capacity in Glioblastomas | Cancer Genomics & Proteomics [cgp.iiarjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. Validation of Real-Time Methylation-Specific PCR to Determine O6-Methylguanine-DNA Methyltransferase Gene Promoter Methylation in Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. neurosim.mcgill.ca [neurosim.mcgill.ca]

- 17. Fluorescent reporter assays provide direct, accurate, quantitative measurements of MGMT status in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. O6-Methylguanine DNA lesions induce an intra-S-phase arrest from which cells exit into apoptosis governed by early and late multi-pathway signaling network activation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mismatch repair proteins collaborate with methyltransferases in the repair of O6-methylguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Roles of ATM and ATR in DNA double strand breaks and replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pnas.org [pnas.org]

- 23. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. cda-amc.ca [cda-amc.ca]

In Vivo Occurrence of 6-O-Methyldeoxyguanosine Adducts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-O-Methyldeoxyguanosine (O6-MeG) is a mutagenic DNA adduct formed by exposure to endogenous and exogenous alkylating agents. Its presence in genomic DNA is a critical factor in the etiology of various cancers. This technical guide provides a comprehensive overview of the in vivo occurrence of O6-MeG, detailing its formation, the primary repair pathway involving O6-methylguanine-DNA methyltransferase (MGMT), and the biological consequences of its persistence. This document summarizes quantitative data on O6-MeG levels in various tissues, provides detailed methodologies for its detection, and visualizes key biological and experimental processes.

Introduction

Alkylating agents, derived from both environmental sources such as N-nitroso compounds in the diet and tobacco smoke, and from chemotherapeutic drugs like temozolomide, can react with DNA to form a variety of adducts.[1] Among these, this compound (O6-MeG) is a particularly pro-mutagenic lesion. If not repaired, O6-MeG can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations.[2] These mutations can inactivate tumor suppressor genes or activate oncogenes, thereby initiating carcinogenesis. The primary defense against the genotoxic effects of O6-MeG is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which directly reverses the damage in a "suicide" mechanism.[1] Understanding the dynamics of O6-MeG formation and repair is crucial for cancer risk assessment, prognostication, and the development of more effective cancer therapies.

Quantitative Analysis of O6-Methyldeoxyguanosine Adducts in vivo

The levels of O6-MeG adducts in various tissues can serve as a biomarker of exposure to alkylating agents and of an individual's DNA repair capacity. Below are tables summarizing quantitative data from various studies.

Table 1: O6-Methyldeoxyguanosine Levels in Human Tissues

| Tissue | Population/Condition | O6-MeG Level | Method | Reference |

| Placenta | Smoking Women (n=10) | 0.6 - 1.6 µmol/mol dG (in 2 samples) | ELISA-HPLC | [3] |

| Placenta | Non-smoking Women (n=10) | 0.6 - 1.6 µmol/mol dG (in 3 samples) | ELISA-HPLC | [3] |

| Maternal Blood | Mother-child cohort (n=120) | 0.65 adducts/10^8 nucleotides (mean) | Immunoassay | [4] |

| Cord Blood | Mother-child cohort (n=120) | 0.38 adducts/10^8 nucleotides (mean) | Immunoassay | [4] |

| Breast Cancer Patients | Post-cyclophosphamide | 0.55–6.66 ng/mL (in DBS) | UPLC-MS/MS | [5] |

Table 2: O6-Methylguanine Levels in Experimental Animal Models

| Animal Model | Tissue | Exposure | O6-MeG Level | Method | Reference |

| Rat | Liver | 15 mg/kg Dimethylnitrosamine | 85.9 +/- 5.9 ng/mg DNA | RIA | [6] |

Signaling Pathways and Logical Relationships

The MGMT DNA Repair Pathway

The primary mechanism for the repair of O6-MeG adducts is through the direct reversal of the lesion by the O6-methylguanine-DNA methyltransferase (MGMT) protein. This is a "suicide" mechanism where the methyl group from the O6 position of guanine is transferred to a cysteine residue in the active site of the MGMT protein. This transfer restores the guanine base but inactivates the MGMT protein, which is then targeted for ubiquitination and degradation.[1]

Caption: The O6-methylguanine-DNA methyltransferase (MGMT) direct repair pathway.

Biological Consequences of Unrepaired O6-MeG Adducts

If O6-MeG adducts are not repaired by MGMT prior to DNA replication, they can lead to deleterious biological consequences. The logical flow from adduct formation to potential carcinogenesis is outlined below.

Caption: The pathway from an unrepaired O6-MeG adduct to carcinogenesis.

Experimental Protocols

Accurate quantification of O6-MeG adducts is essential for research in toxicology, oncology, and drug development. The following sections detail the methodologies for two common analytical techniques.

Quantification of O6-Methylguanine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of DNA adducts.

Experimental Workflow:

Caption: A typical workflow for the quantification of O6-MeG by LC-MS/MS.

Detailed Protocol:

-

DNA Isolation: Isolate genomic DNA from tissue or cell samples using a standard DNA extraction kit or protocol.

-

DNA Hydrolysis:

-

LC-MS/MS Analysis:

-

Quantification:

-

Generate a standard curve using known concentrations of O6-methylguanine.

-

Quantify the amount of O6-methylguanine in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Detection of O6-Methyldeoxyguanosine by ELISA

Enzyme-linked immunosorbent assay (ELISA) is a high-throughput method for detecting and quantifying O6-MeG, particularly useful for screening large numbers of samples.

Experimental Workflow:

Caption: A generalized workflow for a competitive ELISA to detect O6-MeG.

Detailed Protocol (Competitive ELISA):

-

Plate Coating:

-

Coat microtiter plate wells with an O6-methyldeoxyguanosine-BSA conjugate.

-

Incubate overnight at 4°C.[8]

-

-

Washing and Blocking:

-

Competitive Binding:

-

Prepare standards with known concentrations of O6-methyldeoxyguanosine and the DNA hydrolysates from the samples.

-

Add the standards or samples to the wells, followed immediately by the addition of a specific primary antibody against O6-methydeoxuguanosine.

-

Incubate for 90 minutes at 37°C.[8] During this step, the free O6-MeG in the sample competes with the plate-bound O6-MeG for antibody binding.

-

-

Washing: Wash the plate three times with wash buffer.[8]

-

Secondary Antibody:

-

Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) to each well.

-

Incubate for 1 hour at 37°C.[8]

-

-

Washing: Wash the plate three times with wash buffer.[8]

-

Detection:

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal intensity will be inversely proportional to the amount of O6-MeG in the sample.

Conclusion

The in vivo occurrence of this compound adducts is a critical area of study in cancer research and drug development. The persistence of these adducts is a key initiating event in mutagenesis and carcinogenesis. The methodologies outlined in this guide, particularly LC-MS/MS and ELISA, provide sensitive and specific means to quantify O6-MeG levels in biological samples. A thorough understanding of the MGMT repair pathway and the consequences of its deficiency is paramount for developing strategies to mitigate the risks associated with exposure to alkylating agents and for enhancing the efficacy of alkylating chemotherapies. This technical guide serves as a foundational resource for professionals engaged in this vital area of research.

References

- 1. O6-methylguanine DNA methyltransferase is upregulated in malignant transformation of gastric epithelial cells via its gene promoter DNA hypomethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Detection of O6-methyldeoxyguanosine in human placental DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. Immunoassay of O6-methyldeoxyguanosine in DNA: the use of polyethylene glycol to separate bound and free nucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. ELISA实验方法 [sigmaaldrich.com]

An In-depth Technical Guide to the DNA Repair Pathways for 6-O-Methyldeoxyguanosine Lesions

Audience: Researchers, scientists, and drug development professionals.

Executive Summary